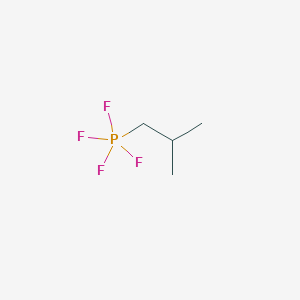
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four fluorine atoms and a 2-methylpropyl group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane typically involves the reaction of phosphorus pentafluoride (PF_5) with 2-methylpropyl lithium (C_4H_9Li) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction proceeds as follows:
PF5+C4H9Li→Tetrafluoro(2-methylpropyl)-lambda 5 -phosphane+LiF
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetrafluorophosphane (PF_4): Similar in structure but lacks the 2-methylpropyl group.
Hexafluorophosphane (PF_6): Contains six fluorine atoms and no alkyl groups.
Trifluoromethylphosphane (CF_3PF_2): Contains a trifluoromethyl group instead of a 2-methylpropyl group.
Uniqueness
Tetrafluoro(2-methylpropyl)-lambda~5~-phosphane is unique due to the presence of both fluorine atoms and a 2-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other fluorophosphane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
112031-31-9 |
|---|---|
Molecular Formula |
C4H9F4P |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
tetrafluoro(2-methylpropyl)-λ5-phosphane |
InChI |
InChI=1S/C4H9F4P/c1-4(2)3-9(5,6,7)8/h4H,3H2,1-2H3 |
InChI Key |
LRQRYYWAUVCHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


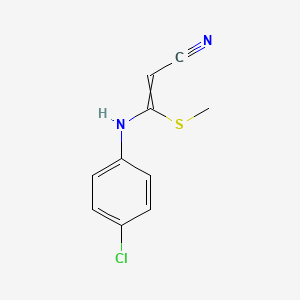

![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
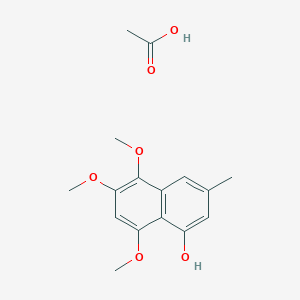
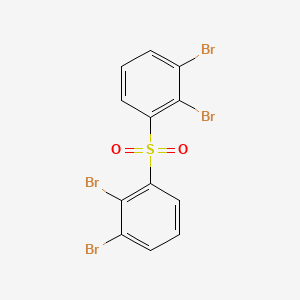
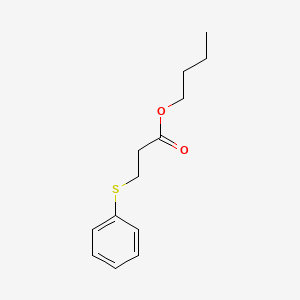
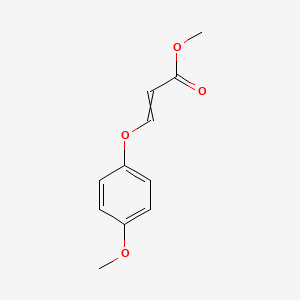

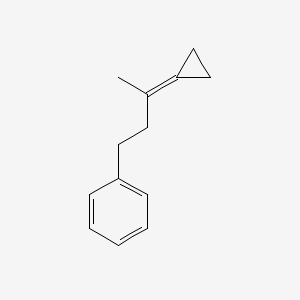
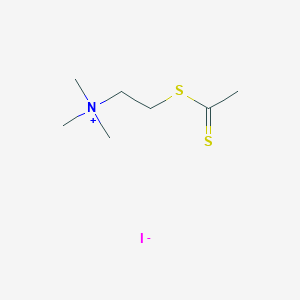
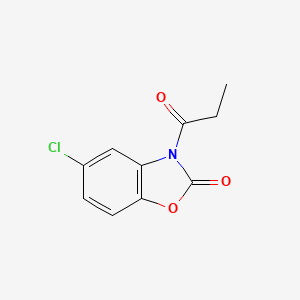
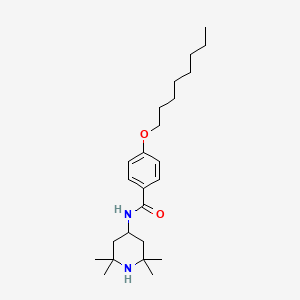
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
